molecular formula C19H17NO3 B14506979 4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol CAS No. 63071-25-0

4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol

Cat. No.: B14506979
CAS No.: 63071-25-0
M. Wt: 307.3 g/mol
InChI Key: VGXZJZRDQRAVEO-UHFFFAOYSA-N
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Description

4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol is a chemical compound that features a methoxypyridine group linked to a diphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with bisphenol A under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The methoxypyridine group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol involves its interaction with specific molecular targets. The methoxypyridine group can interact with enzymes or receptors, modulating their activity. The diphenol structure may also contribute to the compound’s biological effects by participating in redox reactions or forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Pyridin-2-ylmethylene)diphenol: Similar structure but lacks the methoxy group.

    2,6-Bis(4-hydroxyphenyl)pyridine: Contains a pyridine ring with two hydroxyphenyl groups.

    Bisphenol A: Lacks the pyridine ring but has a similar diphenol structure.

Uniqueness

4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol is unique due to the presence of the methoxypyridine group, which imparts distinct chemical and biological properties

Properties

CAS No.

63071-25-0

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)-(6-methoxypyridin-2-yl)methyl]phenol

InChI

InChI=1S/C19H17NO3/c1-23-18-4-2-3-17(20-18)19(13-5-9-15(21)10-6-13)14-7-11-16(22)12-8-14/h2-12,19,21-22H,1H3

InChI Key

VGXZJZRDQRAVEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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